molecular formula C21H19NO3S B338663 N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

Cat. No.: B338663
M. Wt: 365.4 g/mol
InChI Key: PUYOLMWBJVPWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
  • N-(4-methylphenyl)-2-thiophenecarboxamide
  • N-(2-ethylphenyl)-2-thiophenecarboxamide

Uniqueness

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19NO3S/c1-14-8-9-16(11-15(14)2)19(23)13-25-18-6-3-5-17(12-18)22-21(24)20-7-4-10-26-20/h3-12H,13H2,1-2H3,(H,22,24)

InChI Key

PUYOLMWBJVPWHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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